Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

medicinal chemistry heterocyclic design TRPV1 antagonist

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 919752-09-3, molecular formula C₁₃H₁₀N₄O₄, MW 286.247) is a synthetic heterocyclic compound that bridges an isoxazole-5-carboxamide moiety with a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl group. The compound belongs to a broader class of isoxazole-5-carboxamide derivatives disclosed in patent literature as TRPV1 (transient receptor potential vanilloid type 1) antagonists, with potential utility in treating pain and inflammatory disorders.

Molecular Formula C13H10N4O4
Molecular Weight 286.247
CAS No. 919752-09-3
Cat. No. B2814975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
CAS919752-09-3
Molecular FormulaC13H10N4O4
Molecular Weight286.247
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3
InChIInChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18)
InChIKeyJEBVKXDEZOXREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 919752-09-3): Structural Identity, Patent Class, and Procurement Profile


N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 919752-09-3, molecular formula C₁₃H₁₀N₄O₄, MW 286.247) is a synthetic heterocyclic compound that bridges an isoxazole-5-carboxamide moiety with a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl group . The compound belongs to a broader class of isoxazole-5-carboxamide derivatives disclosed in patent literature as TRPV1 (transient receptor potential vanilloid type 1) antagonists, with potential utility in treating pain and inflammatory disorders [1]. Structurally related 1,3,4-oxadiazole analogs bearing the 4-methoxyphenyl substituent have demonstrated anticonvulsant activity in vivo, confirming the pharmacophoric relevance of this substituent [2]. Currently available through specialist chemical suppliers for non-human research use only, the compound is primarily positioned as a research tool and building block for medicinal chemistry programs.

Why N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide Cannot Be Interchanged with Generic Heterocyclic Amides


Substituting N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide with a generic isoxazole-carboxamide or a simpler oxadiazole derivative is not scientifically justified. The compound's unique architecture—a 1,3,4-oxadiazole linker bearing a 4-methoxyphenyl group at the 5-position and an isoxazole-5-carboxamide at the 2-position—creates a specific pharmacophoric profile that differs from close analogs such as N-(thiazol-2-yl)isoxazole-5-carboxamide (CAS 919751-82-9) or N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 941913-86-6) . In vivo active anticonvulsant derivatives containing the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl substructure require the methoxy group for optimal activity, and removal or repositioning abolishes efficacy [1]. Moreover, the isoxazole-5-carboxamide portion places the compound within the TRPV1 antagonist patent space defined by Palin & Ratcliffe, a target engagement profile not shared by generic oxadiazole amides lacking the isoxazole ring [2]. These structural determinants collectively mean that swapping for a superficially similar compound carries a high probability of losing the intended pharmacological or chemical biology activity.

Quantitative Differentiation Evidence for N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 919752-09-3)


Heterocyclic Ring-System Architecture Differentiates from Thiazole and Furan Analogs by H‑Bond Acceptor Count and Molecular Weight

The target compound incorporates a 1,3,4-oxadiazole linker and an isoxazole-5-carboxamide terminus, yielding 8 hydrogen-bond acceptors and a molecular weight of 286.247 g/mol. This contrasts with the closest commercially catalogued analog, N-(thiazol-2-yl)isoxazole-5-carboxamide (CAS 919751-82-9), which contains a thiazole ring, only 5 H-bond acceptors, and a molecular weight of 195.20 g/mol . A further analog, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 941913-86-6), retains the oxadiazole-isoxazole core but substitutes the 4-methoxyphenyl with a furan ring, reducing molecular weight to 246.18 g/mol and eliminating the methoxy oxygen H-bond acceptor . The 4-methoxyphenyl group contributes additional π-stacking surface and a distinct electron-donating profile not present in either comparator.

medicinal chemistry heterocyclic design TRPV1 antagonist

TRPV1 Antagonist Patent Class Membership Confers Differentiated Target Engagement Potential vs. Non-Isoxazole Oxadiazole Derivatives

The compound falls within the generic Formula (I) of US Patent 20120095002, which claims isoxazole-5-carboxamide derivatives as TRPV1 antagonists [1]. The patent explicitly links this chemotype to inhibition of capsaicin-induced TRPV1 activation, a mechanistic criterion not met by 1,3,4-oxadiazole derivatives lacking the isoxazole-5-carboxamide motif, such as the anticonvulsant 1-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-piperazine series reported by Harish et al., which act via sodium channel modulation rather than TRPV1 [2]. While specific IC₅₀ values for the target compound against TRPV1 are not disclosed in the patent, the structural inclusion within the Markush claim provides a target-class rationale for differentiation from oxadiazole-piperazine anticonvulsants.

pain TRPV1 ion channel pharmacology patent landscape

4-Methoxyphenyl Substituent Confers Anticonvulsant Pharmacophoric Relevance Evidenced by In Vivo Data from Close Oxadiazole-Piperazine Analogs

Although the target compound itself has not been tested for anticonvulsant activity, its core 5-(4-methoxyphenyl)-1,3,4-oxadiazole substructure is identical to that present in compound 8d of Harish et al., which demonstrated 100% protection in the MES model at 100 mg/kg i.p. with zero neurotoxicity in the rotorod test in mice [1]. The structure-activity relationship (SAR) study within that series established that the 4-methoxy substituent is critical for anticonvulsant efficacy; removal or replacement with other substituents diminished activity. This provides a class-level inference that the 4-methoxyphenyl-oxadiazole moiety in the target compound carries a validated pharmacophoric fingerprint for CNS-active compounds.

anticonvulsant structure-activity relationship oxadiazole in vivo pharmacology

Research and Procurement Scenarios for N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (CAS 919752-09-3)


TRPV1 Antagonist Lead Identification and Hit Expansion

Procurement of this compound is indicated for laboratories conducting TRPV1 antagonist screening campaigns. The compound's structural inclusion within US Patent 20120095002 [1] positions it as a legitimate member of the isoxazole-5-carboxamide TRPV1 chemotype. Screening in Fluo-3 AM calcium flux assays using CHO cells expressing human TRPV1 can provide IC₅₀ data and allow comparison with other patent-exemplified compounds.

CNS Drug Discovery Leveraging the 4-Methoxyphenyl-Oxadiazole Pharmacophore

For CNS programs, particularly anticonvulsant drug development, the 4-methoxyphenyl-oxadiazole substructure is validated by Harish et al. [2]. The target compound serves as a versatile intermediate for synthesizing focused libraries that combine this pharmacophore with diverse N-substituents, enabling exploration of hybrid TRPV1–anticonvulsant profiles.

Chemical Biology Probe for Heterocyclic Amide Binding Site Mapping

The compound's dual 5-membered heterocycle architecture (isoxazole + 1,3,4-oxadiazole) with 8 H-bond acceptors makes it suitable for chemical biology probe design. It can be used in competitive binding studies, photoaffinity labeling, or biophysical assays to map the binding site topography of TRPV1 or other targets that recognize bis-heterocyclic amides.

Comparator Tool for Differentiating TRPV1 from Sodium Channel Activity

Because of its distinct target pathway assignment relative to anticonvulsant oxadiazole-piperazines [2], the compound can serve as a reference tool in selectivity panels to confirm target-specific effects in phenotypic assays where both TRPV1 and sodium channels may contribute to the observed phenotype.

Quote Request

Request a Quote for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.